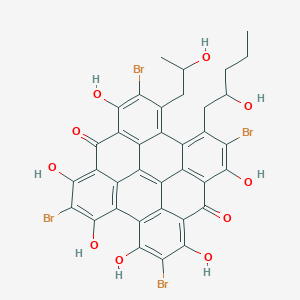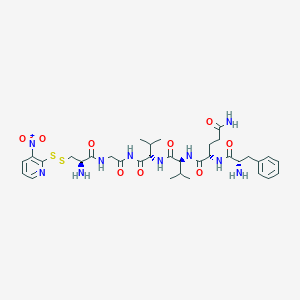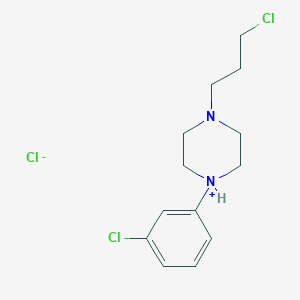![molecular formula C9H14O B144719 Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI) CAS No. 130404-11-4](/img/structure/B144719.png)
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI), commonly known as exo-isobornyl methyl ketone (IBMK), is a ketone compound that has been widely used in various scientific research applications. IBMK is synthesized through a multistep process that involves the reaction between camphor and hydrogen peroxide, followed by the addition of a methyl group.
Wirkmechanismus
The mechanism of action of IBMK is not well understood. However, it is believed that IBMK acts as a Lewis acid catalyst in some reactions. IBMK has also been shown to form complexes with metal ions, which may play a role in its catalytic activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of IBMK are not well studied. However, IBMK has been shown to be relatively non-toxic and non-irritating to the skin and eyes. IBMK has also been shown to be biodegradable and environmentally friendly.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IBMK in lab experiments is its ability to control the stereochemistry of reactions. IBMK is also relatively non-toxic and environmentally friendly. However, IBMK is relatively expensive and may not be readily available in all labs.
Zukünftige Richtungen
There are several future directions for the use of IBMK in scientific research. One area of interest is the development of new synthetic methods using IBMK as a chiral auxiliary. Another area of interest is the use of IBMK in the synthesis of new pharmaceuticals and natural products. Additionally, IBMK may have potential applications in the development of new materials and catalysts.
Synthesemethoden
IBMK is synthesized through a multistep process that involves the reaction between camphor and hydrogen peroxide, followed by the addition of a methyl group. The first step in the synthesis of IBMK involves the oxidation of camphor with hydrogen peroxide to form camphorquinone. The reaction is catalyzed by a metal salt, typically iron or copper. The second step involves the addition of a methyl group to the camphorquinone using a reagent such as dimethyl sulfate or methyl iodide. The resulting product is exo-isobornyl methyl ketone (IBMK).
Wissenschaftliche Forschungsanwendungen
IBMK has been widely used in various scientific research applications. One of the primary uses of IBMK is as a chiral auxiliary in asymmetric synthesis. IBMK is used to control the stereochemistry of reactions and to produce enantiomerically pure compounds. IBMK has also been used as a reagent in the synthesis of natural products and pharmaceuticals. Additionally, IBMK has been used as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
130404-11-4 |
|---|---|
Produktname |
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI) |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9-/m0/s1 |
InChI-Schlüssel |
NDZIFIKZHLSCFR-YIZRAAEISA-N |
Isomerische SMILES |
CC(=O)[C@@H]1C[C@H]2CC[C@@H]1C2 |
SMILES |
CC(=O)C1CC2CCC1C2 |
Kanonische SMILES |
CC(=O)C1CC2CCC1C2 |
Synonyme |
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



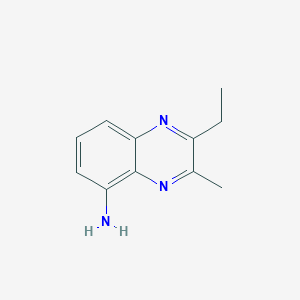
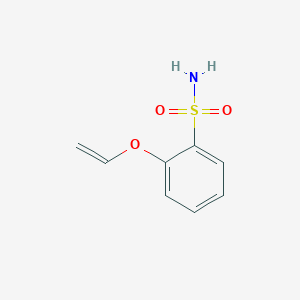
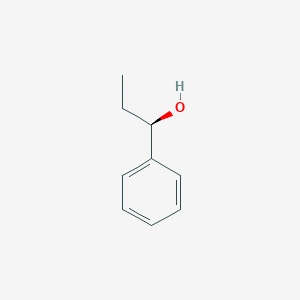
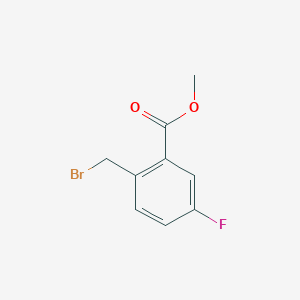
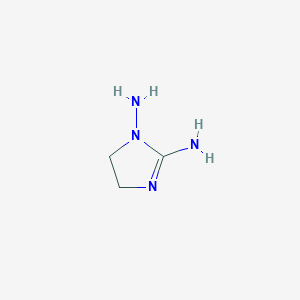
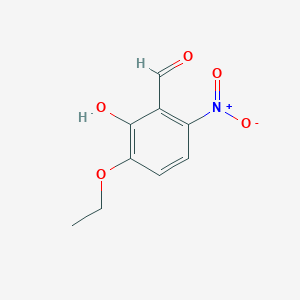
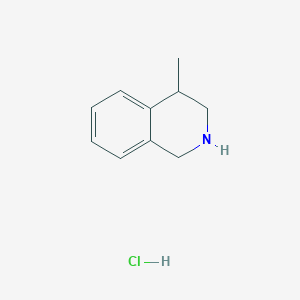
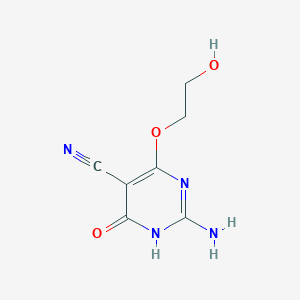
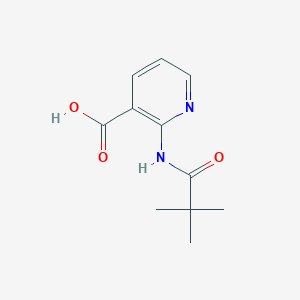
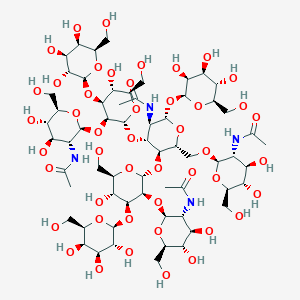
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
